![molecular formula C19H18N8OS B2375517 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide CAS No. 1448125-85-6](/img/structure/B2375517.png)

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

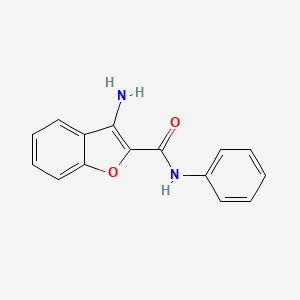

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring and an azetidine ring. These types of compounds are often studied for their potential biological activities .

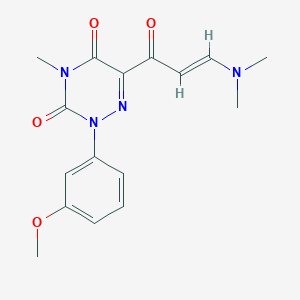

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques like NMR spectroscopy and X-ray crystallography to fully elucidate .Scientific Research Applications

Synthesis of Heterocycles

The compound is part of a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Medicinal Chemistry

These heterocycles have been used in medicinal chemistry . For instance, some novel 3H-triazolo pyrimidines have been synthesized as potential c-Met inhibitors .

Fluorescent Probes

The compound can be used as a fluorescent probe . This is particularly useful in biological and chemical research where visualization of specific components or processes is required.

Structural Units of Polymers

The compound can serve as a structural unit of polymers . This could potentially lead to the development of new materials with unique properties.

Synthesis of Triazolo Pyrimidine Oxides

The compound can be synthesized by replacement of the amino group in 6-aminouracil by hydroxyamino, coupling of the resulting 6-hydroxyaminopyrimidine with benzenediazonium salts, and oxidation of 6-hydroxyamino-5-phenylazouracils with a solution of K3[Fe(CN)6] in water .

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the development of solution processed OLEDs . Specifically, OLEDs based on TTT-PXZ green emitters exhibited good performances, with an external quantum efficiency (EQE) of up to 6.2% .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like usp28 and LSD1 , which play crucial roles in various cellular processes.

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and the cell cycle .

Result of Action

Similar compounds have been found to inhibit the proliferation of various cancer cell lines .

Future Directions

properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8OS/c1-11-22-15(9-29-11)12-4-3-5-14(6-12)23-19(28)13-7-27(8-13)18-16-17(20-10-21-18)26(2)25-24-16/h3-6,9-10,13H,7-8H2,1-2H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEQCQUYMXDZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C4=NC=NC5=C4N=NN5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)

![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2375444.png)

![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)

![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)

![5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2375453.png)

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)